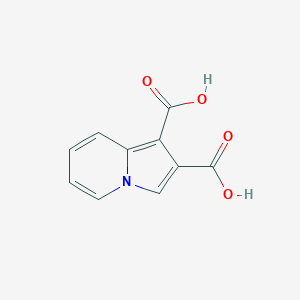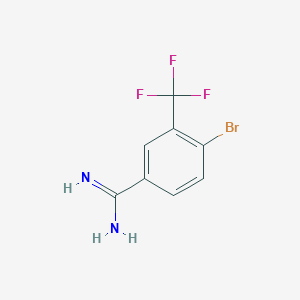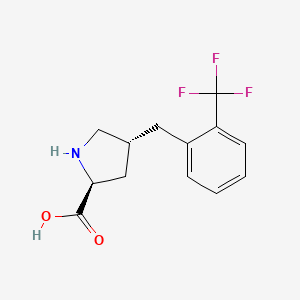![molecular formula C16H24N2O3S B2468539 4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 1173073-10-3](/img/structure/B2468539.png)
4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane” is a complex organic compound. Unfortunately, there’s limited specific information available about this exact compound .
Synthesis Analysis
The synthesis of similar compounds, such as diazaspiro[4.5]decane scaffolds, involves reactions with a range of substituted aryl halides in the presence of Pd(OAc)2–PPh3 . This process forms three carbon–carbon bonds in a domino reaction, which involves highly regioselective C–C coupling and spiro scaffold steps .Molecular Structure Analysis
The molecular structure of similar compounds, such as spiro[4.5]decane, includes the arrangement of atoms and the chemical bonds that hold the atoms together . The spiro[4.5]decane molecule contains a total of 29 bonds, including 11 non-H bonds, 1 five-membered ring, and 1 six-membered ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds, such as diazaspiro[4.5]decane scaffolds, include highly regioselective C–C coupling and spiro scaffold steps .Applications De Recherche Scientifique
Antihypertensive Activity
4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane and its derivatives have been explored for their potential as antihypertensive agents. A study by Caroon et al. (1981) synthesized various 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with different substitutions and tested them for antihypertensive activity in rats. Some compounds showed promising results as alpha-adrenergic blockers, indicating potential use in hypertension treatment.
Supramolecular Arrangements
The compound and its related structures are also significant in crystallography and supramolecular chemistry. Graus et al. (2010) discussed the molecular and crystal structures of cyclohexane-5-spirohydantoin derivatives, including 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane. The study highlighted the influence of substituents on the cyclohexane ring in forming supramolecular arrangements (Graus et al., 2010).
Soluble Epoxide Hydrolase Inhibition
In the context of chronic kidney diseases, certain derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane, closely related to the target compound, have been identified as potent soluble epoxide hydrolase inhibitors. Kato et al. (2014) discovered that these compounds, when administered orally, showed significant efficacy in lowering serum creatinine in a rat model, suggesting their potential application in chronic kidney disease treatment (Kato et al., 2014).
Muscarinic Activity
Spirooxazolidine-2,4-dione derivatives of 1-oxa-3,8-diazaspiro[4.5]decane have been studied for their muscarinic activity, with potential applications in treating dementia. Tsukamoto et al. (1993) synthesized a series of these derivatives and evaluated their efficacy as cholinergic agents, finding some compounds with significant affinity for cortical M1 receptors and potential as antidementia drugs (Tsukamoto et al., 1993).
Crystal Structure Analysis
The crystal structure of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane has been studied to understand its molecular conformation. Wen (2002) detailed the crystallographic analysis of this compound, revealing its chiral nature and the conformation of the cyclohexyl ring, which is relevant for understanding the physical and chemical properties of these types of compounds (Wen, 2002).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that this compound belongs to the class of sesquiterpenes , which are known to interact with a wide range of biological targets, including ion channels, G-protein coupled receptors, and enzymes .
Mode of Action
As a sesquiterpene, it may interact with its targets to modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Sesquiterpenes are known to be involved in a variety of biological processes, including inflammation, cell proliferation, and apoptosis .
Result of Action
As a sesquiterpene, it may have a variety of biological effects depending on its specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity of sesquiterpenes .
Propriétés
IUPAC Name |
4-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12-10-13(2)15(14(3)11-12)22(19,20)18-8-9-21-16(18)4-6-17-7-5-16/h10-11,17H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEMVCISFAEQMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC23CCNCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2468456.png)

![N-[2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2468460.png)



![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B2468465.png)


![3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B2468471.png)
![2-(2-Methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine](/img/structure/B2468472.png)
![4-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide](/img/structure/B2468473.png)
![N-(4-fluorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2468475.png)
